molecular formula C8H5ClF3NO2 B1425464 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid CAS No. 1000522-34-8

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid

Cat. No. B1425464
M. Wt: 239.58 g/mol
InChI Key: ZCMWOZJSLGQSQV-UHFFFAOYSA-N
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Description

“2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid” is a chemical compound. Its IUPAC name is [3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetic acid . It is related to the compound “3-Chloro-5-trifluoromethyl-pyridin-2-yl)-acetic acid methyl ester”, which has a molecular weight of 253.61 .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, “2-Chloro-5-trifluoromethylpyridine” can be synthesized by fluorination of "2-chloro-5-trichloromethylpyridine" . Additionally, “2,3-Dichloro-5-(trifluoromethyl)pyridine” has been used as an intermediate in the synthesis of herbicides .


Molecular Structure Analysis

The InChI code for “2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid” is 1S/C8H5ClF3NO2/c9-5-1-4(8(10,11)12)3-13-6(5)2-7(14)15/h1,3H,2H2,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

  • Crystal Structure Analysis :

    • Triclopyr : Research on triclopyr, a compound structurally related to 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid, shows its crystal structure and intermolecular interactions, providing insights into the structural basis of its herbicidal activity (Cho, Kim, Jeon, & Kim, 2014).
  • Synthesis and Characterization :

    • Synthesis of 2-Chloro-5-Trifluoromethyl Pyridine-4-yl-Boronic Acid : This study focuses on the synthesis of a boronic acid derivative of a compound closely related to 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid, exploring optimal reaction conditions and product characterization (Liu Guoqua, 2014).
  • Antimicrobial Activity :

    • Acetic Acid Derivatives Synthesis : A study on the synthesis of acetic acid derivatives with a similar pyridine structure reveals their significant antimicrobial activity against fungi such as A. niger, C. Neoformans, and A. fumigatus (Hunashal, Satyanarayana, & Maddi, 2012).
  • Heterocyclic Compound Luminescence :

    • Study on Pyridylthiazoles : Research into compounds similar in structure, like pyridylthiazoles, delves into their absorption, fluorescence, and potential applications as metal sensors and laser dyes, indicating a similar potential for 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid (Grummt, Weiss, Birckner, & Beckert, 2007).
  • Insecticidal Activity :

    • Compound Containing Pyridine and Cyclopropanecarboxamide : A study on a compound that combines a pyridine ring, similar to the one in 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid, with cyclopropanecarboxamide, suggests potential insecticidal properties (Liu, Feng, Liu, & Zhang, 2006).
  • Pharmacological Activity :

    • Synthesis of Pyrazole Derivatives : Research into pyrazole derivatives, structurally related to 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid, focuses on their synthesis, molecular structure, and theoretical studies on their pharmacological properties (Shen, Huang, Diao, & Lei, 2012).
  • Functionalization of Halopyridines :

    • Functionalization of Chloro(trifluoromethyl)pyridines : This study explores the conversion of chloro(trifluoromethyl)pyridines into carboxylic acids, offering insights into chemical reactions and functional group modifications relevant to compounds like 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid (Cottet & Schlosser, 2004).
  • Antimycobacterial Activity :

    • Thiadiazol-2-ylthio Acetic Acid Derivatives : A study on thiadiazol-2-ylthio acetic acid derivatives, with a pyridin-2-yl structure, evaluates their antimycobacterial activity, indicating a potential research avenue for 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid (Mamolo, Falagiani, Zampieri, Vio, & Banfi, 2001).

properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2/c9-5-1-4(8(10,11)12)3-13-6(5)2-7(14)15/h1,3H,2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMWOZJSLGQSQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696837
Record name [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid

CAS RN

1000522-34-8
Record name (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000522348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8LA01CDAP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid
Reactant of Route 2
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid
Reactant of Route 3
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid
Reactant of Route 4
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid
Reactant of Route 6
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid

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